molecular formula C7H8ClNO2 B8704202 5-Propylisoxazole-4-carbonyl chloride CAS No. 75705-99-6

5-Propylisoxazole-4-carbonyl chloride

Cat. No.: B8704202
CAS No.: 75705-99-6
M. Wt: 173.60 g/mol
InChI Key: PVOAUAGSWWTCGQ-UHFFFAOYSA-N
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Description

5-Propylisoxazole-4-carbonyl chloride is a heterocyclic compound containing an oxazole ring substituted with a propyl group at the 5-position and a carbonyl chloride group at the 4-position. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Propylisoxazole-4-carbonyl chloride typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of oxazole derivatives often employs flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of the final products. The use of heterogeneous reagents like manganese dioxide in packed reactors allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-Propylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major product is the corresponding oxazole derivative.

    Substitution: The major products are the substituted oxazole derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Propylisoxazole-4-carbonyl chloride involves its interaction with various molecular targets and pathways. The oxazole ring can bind to receptors and enzymes through non-covalent interactions, influencing biological processes. The carbonyl chloride group can undergo nucleophilic substitution, leading to the formation of biologically active derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Propylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

75705-99-6

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

5-propyl-1,2-oxazole-4-carbonyl chloride

InChI

InChI=1S/C7H8ClNO2/c1-2-3-6-5(7(8)10)4-9-11-6/h4H,2-3H2,1H3

InChI Key

PVOAUAGSWWTCGQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=NO1)C(=O)Cl

Origin of Product

United States

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